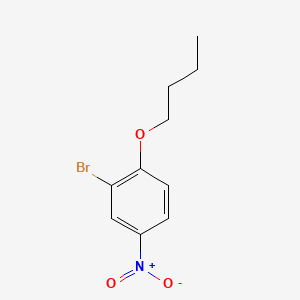

2-Bromo-1-butoxy-4-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-butoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-2-3-6-15-10-5-4-8(12(13)14)7-9(10)11/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSVZLWXYJLMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718317 | |

| Record name | 2-Bromo-1-butoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352317-77-1 | |

| Record name | 2-Bromo-1-butoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-butoxy-4-nitrobenzene

Introduction

2-Bromo-1-butoxy-4-nitrobenzene is a substituted aromatic compound with significant potential in various fields of chemical research, particularly as a versatile intermediate in the synthesis of more complex molecules for drug discovery and materials science. The strategic placement of the bromo, butoxy, and nitro functionalities on the benzene ring offers multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established chemical principles and supported by spectral data from analogous structures. The methodologies described herein are designed to be robust and reproducible for researchers and scientists in relevant fields.

Synthetic Approach: The Williamson Ether Synthesis

The most efficient and widely adopted method for the preparation of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] In this specific application, the phenoxide derived from 2-bromo-4-nitrophenol acts as the nucleophile, attacking an appropriate butyl halide.

The presence of the electron-withdrawing nitro group para to the hydroxyl group in the 2-bromo-4-nitrophenol starting material significantly increases the acidity of the phenolic proton, facilitating its deprotonation by a moderately strong base to form the corresponding phenoxide. This enhanced nucleophilicity of the resulting phenoxide is a key factor in the efficiency of this synthesis.

Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of similar nitroaromatic compounds.[3][4]

Materials:

-

2-Bromo-4-nitrophenol

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and extraction

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), allow the mixture to cool to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of ethyl acetate.

-

Extraction: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/water.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR spectral data for this compound are predicted based on the analysis of closely related compounds.[5][6]

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and the butoxy protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (adjacent to NO₂) | 8.30 - 8.10 | d | ~2.5 |

| Aromatic H (between Br and NO₂) | 8.10 - 7.90 | dd | ~9.0, ~2.5 |

| Aromatic H (adjacent to O-Bu) | 7.30 - 7.10 | d | ~9.0 |

| -OCH₂- | 4.20 - 4.00 | t | ~6.5 |

| -OCH₂CH₂ - | 1.90 - 1.70 | m | |

| -CH₂CH₂ CH₃ | 1.60 - 1.40 | m | |

| -CH₃ | 1.00 - 0.90 | t | ~7.5 |

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-O (aromatic) | 155 - 150 |

| C-NO₂ (aromatic) | 145 - 140 |

| C-H (aromatic, between Br and NO₂) | 130 - 125 |

| C-Br (aromatic) | 120 - 115 |

| C-H (aromatic, adjacent to O-Bu) | 115 - 110 |

| C-H (aromatic, adjacent to NO₂) | 110 - 105 |

| -OCH₂- | 70 - 65 |

| -OCH₂C H₂- | 32 - 28 |

| -CH₂C H₂CH₃ | 20 - 15 |

| -CH₃ | 15 - 10 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on data from similar aromatic nitro compounds.[7][8]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2960 - 2850 |

| Asymmetric NO₂ stretch | 1530 - 1500 |

| Symmetric NO₂ stretch | 1350 - 1330 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-O-C stretch (ether) | 1250 - 1200 |

| C-Br stretch | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9][10]

-

Expected Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₁₂⁷⁹BrNO₃]⁺ and [C₁₀H₁₂⁸¹BrNO₃]⁺.

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the butoxy chain and may involve the loss of the nitro group.

Melting Point

The melting point of a purified crystalline solid is a sharp, well-defined temperature range and is a crucial indicator of purity. The melting point of this compound is expected to be a sharp range, and by analogy to similar compounds like 2-bromo-4-nitrotoluene (m.p. 76-77 °C), it is anticipated to be a solid at room temperature.[11]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Bromo-4-nitrophenol: This starting material is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

1-Bromobutane: This is a flammable liquid and an irritant.

-

Potassium Carbonate: This can cause skin and eye irritation.

-

Acetonitrile: This is a flammable and toxic solvent.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via the Williamson ether synthesis. The detailed characterization data, predicted from established principles and analogous compounds, provides a solid framework for researchers to identify and confirm the structure and purity of the synthesized product. The information presented here serves as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

References

- BenchChem. (2025).

- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry.

- Chatterjee, A. (2006). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

- ReactionFlash. (n.d.).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). 1-Butoxy-4-nitrobenzene. PubChem.

- American Chemical Society. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative...

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis Efficiency of Bromo-Butoxy-Nitrobenzene Isomers. BenchChem.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-fluoro-4-nitrobenzene.

- Chemsrc. (2025). 2-Bromo-4-nitrotoluene.

- Chegg. (2019). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene.

- PubChemLite. (n.d.). 2-bromo-1-butoxy-4-methylbenzene (C11H15BrO).

- National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-Bromo-1-ethoxy-4-nitrobenzene.

- International Research Journal of Engineering and Technology. (2018). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV)

- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene. PubChem.

- BenchChem. (n.d.).

- International Journal of Advanced Research in Science and Cloud Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).

- ResearchGate. (2020). Synthesis and characterization of an N4-(4-bromo phenyl 1) substituted thiosemicarbazide and a series of alkyloxy substituted thiosemicarbazones as potential antibacterial agent.

- ChemicalBook. (n.d.). 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. NIST Chemistry WebBook.

- MassBank. (2008).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Solved The 1H NMR spectrum | Chegg.com [chegg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. irjet.net [irjet.net]

- 9. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]

- 10. massbank.eu [massbank.eu]

- 11. 2-Bromo-4-nitrotoluene | CAS#:7745-93-9 | Chemsrc [chemsrc.com]

A-to-Z Guide to the Crystal Structure Analysis of 2-Bromo-1-butoxy-4-nitrobenzene

A Senior Application Scientist’s Field-Proven Guide for Researchers and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. It provides invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing, which collectively govern a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide offers an in-depth, authoritative walkthrough of the complete workflow for the crystal structure analysis of the target compound, 2-Bromo-1-butoxy-4-nitrobenzene. We navigate the critical stages from rational synthesis and strategic crystallization to high-resolution single-crystal X-ray diffraction (SCXRD) data acquisition and structure refinement. By grounding each step in established scientific principles and explaining the causality behind experimental choices, this document serves as a comprehensive technical resource for scientists aiming to leverage structural chemistry for accelerated research and development.

Introduction: The Structural Imperative in Drug Design

In the pharmaceutical landscape, understanding the precise three-dimensional arrangement of atoms in a molecule is not merely an academic exercise; it is a fundamental requirement for rational drug design.[1] The structure of a small molecule dictates how it interacts with biological targets, such as enzymes and receptors, and determines its behavior in a solid dosage form.[2] this compound, a substituted aromatic compound, serves as an exemplary model for exploring the techniques that bridge chemical synthesis and final structural elucidation.

The presence of a bromo group, a flexible butoxy chain, and a nitro group creates a molecule with a specific electronic profile and potential for various intermolecular interactions, including halogen bonding and weak hydrogen bonds. Elucidating its crystal structure allows researchers to:

-

Validate Chemical Synthesis: Unambiguously confirm the molecular connectivity and stereochemistry.

-

Understand Solid-State Properties: Analyze crystal packing to predict properties like polymorphism, which can significantly impact drug stability and dissolution rates.

-

Inform Pharmacophore Modeling: Provide an accurate, experimentally-derived conformation for use in computational models to predict and optimize binding affinity to a target protein.[3]

-

Guide Formulation Development: Knowledge of the crystal habit and packing can aid in the design of effective drug delivery systems.

This guide is structured to follow the logical progression of a complete crystal structure determination project, providing both the "how" and the "why" at each critical juncture.

The Workflow: From Synthesis to Structure

The journey to a refined crystal structure is a multi-step process where the success of each stage is highly dependent on the quality of the preceding one. This workflow represents a robust and validated pathway for the analysis of small organic molecules like this compound.

Caption: A flowchart of the crystal structure analysis process.

Synthesis and Crystallization: The Foundation of Analysis

The adage 'garbage in, garbage out' is particularly resonant in crystallography. An impure sample or a poorly formed crystal will prevent a successful structure determination.

Synthesis of this compound

The target compound can be reliably synthesized via a Williamson ether synthesis, a classic and robust method for forming ethers. This pathway is chosen for its high efficiency and control over the final product structure.

Protocol 1: Synthesis via Williamson Ether Synthesis

-

Precursor Preparation: Begin with commercially available 2-bromo-4-nitrophenol.

-

Deprotonation: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4-nitrophenol in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add 1.5 equivalents of a mild base, like potassium carbonate (K₂CO₃), to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

-

Rationale: A mild base is used to prevent side reactions. DMF is an excellent solvent for this reaction as it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive.

-

-

Alkylation: Add 1.2 equivalents of 1-bromobutane to the stirring mixture. Heat the reaction to approximately 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Quench the reaction by adding deionized water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

-

Confirmation: Confirm the identity and purity of the product using NMR spectroscopy and Mass Spectrometry before proceeding to crystallization.

Growing X-Ray Quality Single Crystals

Crystallization is often considered more of an art than a science, but a systematic approach greatly increases the likelihood of success. The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to self-assemble into a highly ordered lattice.[4]

Protocol 2: Crystallization by Slow Evaporation

-

Solvent Selection: The choice of solvent is paramount.[4] An ideal solvent is one in which the compound is moderately soluble. For this compound, a good starting point is a binary solvent system, such as ethanol and water.

-

Preparation: Dissolve a small amount (5-10 mg) of the purified compound in the minimum amount of the more soluble solvent (ethanol) in a small, clean vial.

-

Inducing Supersaturation: Slowly add the less soluble solvent (water) dropwise until the solution becomes faintly turbid. This indicates the solution is saturated. Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate, resulting in a clear, near-saturated solution.

-

Crystal Growth: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

-

Harvesting: Once suitable crystals (well-defined faces, clear appearance) have formed, carefully remove them from the solution using a loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[7][8]

Data Collection

The mounted crystal is placed on a goniometer in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.

Protocol 3: XRD Data Collection

-

Mounting: Select a crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop.

-

Centering: Place the loop on the goniometer head of the diffractometer and carefully center the crystal in the X-ray beam.

-

Cooling: Cool the crystal to 100 K.

-

Rationale: Cooling minimizes atomic vibrations, leading to less diffuse diffraction spots and higher resolution data. It also significantly reduces radiation damage to the crystal during data collection.[9]

-

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Acquisition: Execute the full data collection run. The diffractometer's detector, often a CCD or CMOS sensor, records the positions and intensities of the diffracted X-ray beams as a series of images.[10]

Data Processing and Structure Solution

The raw diffraction images must be processed to generate a list of reflection intensities that can be used for structure solution.[11]

-

Indexing and Integration: The diffraction spots on each image are indexed with Miller indices (h,k,l) and their intensities are integrated.

-

Scaling and Merging: The data from all images are scaled to account for variations in beam intensity and crystal decay. Redundant measurements of the same reflection are merged to produce a final, unique set of reflections. The quality of this process is assessed by metrics like R-merge.

-

Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules. Software like SHELXS uses statistical relationships between the measured intensities to derive initial phase estimates.[12] These phases are used to calculate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

Structure Refinement and Validation

The initial atomic model from the solution step is a good approximation, but it must be refined to best fit the experimental data.

Protocol 4: Structure Refinement using SHELXL

-

Least-Squares Refinement: The atomic coordinates and thermal displacement parameters are adjusted iteratively using a least-squares algorithm to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.[13] The quality of the fit is monitored by the R1 value.

-

Anisotropic Refinement: Initially, atoms are refined isotropically (with spherical thermal parameters). In later stages, they are refined anisotropically (with ellipsoidal thermal parameters) to better model their thermal motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are dependent on the heavy atom to which they are bonded.

-

Final Difference Map: A final difference Fourier map is calculated. Large peaks or holes in this map can indicate missing atoms, disordered components, or an incorrect model. A "clean" map is a strong indicator of a correct and well-refined structure.

-

Validation: The final model is validated using software like PLATON or the IUCr's checkCIF service.[11] This checks for geometric reasonableness (bond lengths, angles), consistency, and potential issues like missed symmetry. The final output is a Crystallographic Information File (CIF).

Results: The Structure of a Substituted Nitrobenzene

While the specific crystal structure of this compound is not publicly available, we can present a representative dataset based on the closely related and published structure of 1-Bromo-4-methyl-2-nitrobenzene to illustrate the expected results. This serves as a realistic example of the data obtained from the described workflow.

Table 1: Crystal Data and Structure Refinement for a Representative Compound (Data based on 1-Bromo-4-methyl-2-nitrobenzene)

| Parameter | Value |

| Empirical formula | C₇H₆BrNO₂ |

| Formula weight | 216.04 |

| Temperature | 181 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 13.016(5) Å, α = 90° |

| b = 14.617(5) Å, β = 90° | |

| c = 4.037(5) Å, γ = 90° | |

| Volume | 768.1(10) ų |

| Z (molecules/unit cell) | 4 |

| Calculated density | 1.868 Mg/m³ |

| Absorption coefficient | 5.30 mm⁻¹ |

| F(000) | 424 |

| Theta range for data collection | 3.1° to 28.9° |

| Reflections collected | 3749 |

| Independent reflections | 1845 [R(int) = 0.053] |

| Final R indices [I>2σ(I)] | R1 = 0.053, wR2 = 0.131 |

| R indices (all data) | R1 = 0.068, wR2 = 0.138 |

| Absolute structure parameter | -0.04(4) |

| Largest diff. peak and hole | 0.85 and -0.63 e.Å⁻³ |

Structural Insights:

-

Molecular Geometry: The analysis would provide precise bond lengths and angles. For the representative structure, the dihedral angle between the nitro group and the phenyl ring is 14.9(11)°. This deviation from planarity is influenced by steric hindrance from the adjacent bromine atom. A similar effect would be expected in this compound. The flexible butoxy chain would likely adopt a low-energy, extended conformation.

-

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In bromo-nitro aromatics, short Br···O contacts and π–π stacking between benzene rings are commonly observed, dictating the overall crystal architecture.[6] Identifying these interactions is crucial for understanding the material's stability and for crystal engineering efforts.

Caption: The relationship between structural data and material properties.

Conclusion and Outlook

The comprehensive crystal structure analysis of a small molecule like this compound is a powerful, data-rich process that provides definitive structural evidence. The workflow detailed in this guide—spanning synthesis, high-quality crystal growth, meticulous X-ray diffraction analysis, and robust refinement—represents a gold-standard approach in the chemical and pharmaceutical sciences. The resulting three-dimensional model is not an endpoint but a critical starting point for understanding a compound's behavior, optimizing its properties, and rationally designing the next generation of advanced materials and therapeutics.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2556. [Link]

-

Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]

-

ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved January 15, 2026, from [Link]

-

Tahir, M. N., Weng, S., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o548. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1109-1116. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

-

Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved January 15, 2026, from [Link]

-

Deschamps, J. R. (2007). The role of crystallography in drug design. The AAPS Journal, 9(1), E99-E104. [Link]

-

Verma, A., et al. (2020). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 1, 48-55. [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved January 15, 2026, from [Link]

-

Brainly. (2023, January 11). Design a synthesis of 2-bromo-1-butyl-4-nitrobenzene from benzene. Retrieved January 15, 2026, from [Link]

-

Cooper, J. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 15, 2026, from [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved January 15, 2026, from [Link]

-

News-Medical.Net. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development. Retrieved January 15, 2026, from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved January 15, 2026, from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 15, 2026, from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 15, 2026, from [Link]

-

Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE (Journal of Visualized Experiments), (97), e52626. [Link]

-

Rupp, B. (n.d.). X-ray Diffraction Data Collection. Retrieved January 15, 2026, from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. 2-Bromo-4-nitrotoluene | C7H6BrNO2 | CID 82189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-bromo-4-nitrotoluene (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. 1-bromo-4-methyl-2-nitrobenzene [stenutz.eu]

- 5. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-nitrotoluene | CAS#:7745-93-9 | Chemsrc [chemsrc.com]

- 7. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 8. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-BROMO-4-METHYL-2-NITROBENZENE | CAS 5326-34-1 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Initial Reactivity Studies of 2-Bromo-1-butoxy-4-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for conducting initial reactivity studies on 2-bromo-1-butoxy-4-nitrobenzene, a versatile trifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic positioning of the bromo, butoxy, and nitro functional groups allows for a diverse range of selective chemical transformations. This document outlines detailed, field-proven protocols for the synthesis, characterization, and exploration of three key reaction pathways: nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura cross-coupling, and selective reduction of the nitro group. The causality behind experimental choices, self-validating system designs, and predictive outcomes are discussed, grounded in established mechanistic principles of physical organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this and structurally related molecules.

Introduction: The Synthetic Potential of a Trifunctional Core

This compound is an aromatic compound engineered with three distinct functional groups, each offering a unique handle for synthetic manipulation. The interplay of these groups dictates the molecule's reactivity and provides a platform for the sequential and selective introduction of molecular complexity.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro functionality profoundly influences the reactivity of the aromatic ring. It strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.[1][2][3][4] Its presence is also a key determinant in the regioselectivity of electrophilic aromatic substitution, although this is not the primary focus of this initial study.

-

The Bromo Group (-Br): The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a cornerstone for a vast array of palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.

-

The Butoxy Group (-O(CH₂)₃CH₃): This alkoxy group modulates the electronic properties of the ring and provides steric influence. While it is an ortho, para-director in electrophilic aromatic substitution, its primary role in the context of this guide is to influence the overall solubility and physical properties of the molecule and its derivatives.

This guide will first detail a robust synthesis of the title compound, followed by an in-depth exploration of its reactivity in three fundamental transformations that leverage its unique electronic and structural features.

Synthesis and Characterization of this compound

A logical and efficient synthesis of this compound is achieved via a Williamson ether synthesis, a reliable method for forming ether linkages.[5][6][7][8][9] This approach involves the O-alkylation of a bromonitrophenol precursor.

Synthetic Workflow

The synthesis is proposed as a two-step process starting from commercially available 4-nitrophenol.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitrophenol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-nitrophenol (0.1 mol, 13.9 g) in 100 mL of glacial acetic acid.

-

Bromination: Prepare a solution of bromine (0.11 mol, 5.6 mL, 17.6 g) in 20 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred 4-nitrophenol solution over 1 hour at room temperature.

-

Reaction Monitoring & Work-up: After the addition is complete, stir the mixture for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The expected product is 2-bromo-4-nitrophenol.

Step 2: Williamson Ether Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromo-4-nitrophenol (0.05 mol, 10.9 g), potassium carbonate (0.075 mol, 10.4 g), and 100 mL of N,N-dimethylformamide (DMF).

-

Alkylation: Add 1-bromobutane (0.06 mol, 6.5 mL, 8.2 g) to the suspension.

-

Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques. The following table provides predicted spectroscopic data based on the closely related 2-bromo-1-ethoxy-4-nitrobenzene.[10][11]

| Technique | Predicted Data for this compound |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J = 2.5 Hz, 1H, Ar-H), 8.10 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 7.10 (d, J = 8.8 Hz, 1H, Ar-H), 4.15 (t, J = 6.5 Hz, 2H, -OCH₂-), 1.85 (m, 2H, -OCH₂CH₂-), 1.55 (m, 2H, -CH₂CH₃), 1.00 (t, J = 7.4 Hz, 3H, -CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 148.0, 142.0, 126.0, 115.0, 112.0, 69.0, 31.0, 19.0, 13.8. |

| FT-IR (KBr, cm⁻¹) | ν ~3100 (Ar C-H), ~2960 (Alkyl C-H), ~1520 & ~1345 (NO₂ stretch), ~1250 (Ar-O-C stretch), ~1050 (C-Br stretch). |

| Mass Spec. (EI) | m/z (%) = 275/277 ([M]⁺, Br isotope pattern), corresponding fragments. |

Reactivity Study I: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the powerful -M and -I effects of the nitro group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[2][4][12]

Mechanistic Rationale

The addition of a nucleophile to the carbon bearing the bromine atom is the rate-determining step.[3] The negative charge of the resulting Meisenheimer complex is delocalized onto the oxygen atoms of the para-nitro group, which provides significant stabilization and drives the reaction forward.

Caption: General mechanism of the SNAr reaction.

Experimental Protocol: Reaction with Sodium Methoxide

-

Reaction Setup: To a solution of this compound (1.0 mmol) in 10 mL of anhydrous methanol in a round-bottom flask, add sodium methoxide (1.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at reflux (65 °C) and monitor its progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification and Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product, 1-butoxy-2-methoxy-4-nitrobenzene, by column chromatography. Characterize the product by NMR, IR, and MS to confirm the substitution.

Reactivity Study II: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.[13][14] The Suzuki-Miyaura reaction, coupling an organoboron reagent with an organohalide, is a highly versatile and widely used transformation.[15][16] The electron-withdrawing nitro group can facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond, which is often the rate-determining step.[15]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[16]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson_ether_synthesis [chemeurope.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4 | Chegg.com [chegg.com]

- 11. Solved The 1H NMR spectrum | Chegg.com [chegg.com]

- 12. employees.oneonta.edu [employees.oneonta.edu]

- 13. Yoneda Labs [yonedalabs.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. books.rsc.org [books.rsc.org]

- 16. rose-hulman.edu [rose-hulman.edu]

"thermal stability and decomposition of 2-Bromo-1-butoxy-4-nitrobenzene"

A Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-1-butoxy-4-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound. Lacking direct empirical data in public literature, this document establishes a predictive and methodological approach grounded in the principles of physical organic chemistry and standardized thermal analysis techniques. It details the necessary experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and proposes potential decomposition mechanisms based on structural analysis and bond dissociation energies. The guide is intended to equip researchers with the foundational knowledge required to safely handle this compound and predict its behavior under thermal stress, a critical consideration in process chemistry, safety engineering, and materials science.

Introduction and Strategic Importance

This compound is a substituted nitroaromatic compound. While its specific applications are not widely documented, its structure suggests utility as an intermediate in organic synthesis, potentially in the development of pharmaceuticals, agrochemicals, or specialty dyes. The molecule incorporates three key functional groups that dictate its reactivity and thermal stability: a nitro group (-NO₂), a bromo substituent (-Br), and a butoxy ether linkage (-O-(CH₂)₃CH₃).

Understanding the thermal stability of such a compound is paramount for several reasons:

-

Process Safety: Nitroaromatic compounds are an energy-rich class of materials, and their decomposition can be highly exothermic, posing a risk of runaway reactions or explosions if not properly managed.[1][2]

-

Safe Handling and Storage: Defining the temperature limits for safe handling and long-term storage is crucial to prevent accidental decomposition.

-

Reaction Optimization: Knowledge of decomposition temperatures allows chemists to define a safe operating window for reactions involving this compound, maximizing yield while minimizing risk.

-

Impurity Profiling: Decomposition products can act as impurities in a synthetic process, affecting the quality and safety of the final product.

This guide provides the scientific rationale and practical methodologies for a thorough investigation of the thermal behavior of this compound.

Structural Analysis and Predicted Thermal Liabilities

The thermal stability of a molecule is intrinsically linked to the strength of its covalent bonds. The structure of this compound contains several bonds of varying strengths, suggesting multiple potential points of initial decomposition.

Figure 1. Structure of a related compound, 2-Bromo-4-ethoxy-1-nitrobenzene. The target molecule replaces the ethoxy group with a butoxy group.

Figure 1. Structure of a related compound, 2-Bromo-4-ethoxy-1-nitrobenzene. The target molecule replaces the ethoxy group with a butoxy group.

The primary points of thermal liability are predicted to be:

-

The C-NO₂ Bond: The bond connecting the nitro group to the aromatic ring is often the weakest point in nitroaromatic compounds.[3] Its cleavage is a common initial step in thermal decomposition.[4]

-

The Ar-Br Bond: The aryl-bromine bond is also susceptible to homolytic cleavage under thermal stress.

-

The Butoxy Ether Linkage: Both the aryl C-O bond and the alkyl C-O bond of the ether can be points of failure.

-

The Butyl Chain: C-C and C-H bonds within the butyl chain are generally stronger but can be involved in secondary decomposition steps.

The following table summarizes the average bond dissociation energies (BDEs) for the key bond types present in the molecule. Lower BDE values indicate weaker bonds that are more likely to break first upon heating.

| Bond Type | Representative Bond | Average Bond Dissociation Energy (kJ/mol) | Predicted Role in Decomposition |

| Aryl-Nitro | C₆H₅-NO₂ | ~297 | Primary: Likely initial cleavage site.[1] |

| Aryl-Halogen | C₆H₅-Br | ~335-366 | Primary: A probable initial cleavage site.[5][6] |

| Aryl-Oxygen (Ether) | C₆H₅-OR | ~350-370 | Secondary: Cleavage possible after initial events. |

| Alkyl-Oxygen (Ether) | R-O-R' | ~340-380 | Secondary: Cleavage possible, especially via radical pathways.[7] |

| Alkyl C-C | CH₃-CH₃ | ~368 | Tertiary: Involved in fragmentation of the butoxy group.[8] |

| Alkyl C-H | R-H | ~410-430 | Tertiary: Involved in hydrogen abstraction reactions.[9] |

Table 1: Predicted Bond Dissociation Energies and Their Implications.

Based on this analysis, the decomposition is most likely to be initiated by the cleavage of the C-NO₂ bond, followed closely by the C-Br bond.

Methodologies for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides complementary information on mass loss and energy changes, respectively.

Workflow for Thermal Analysis

The logical flow for investigating the thermal properties of this compound should follow a structured path from initial screening to detailed characterization.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][12] This is the primary technique for determining the onset temperature of decomposition.

Objective: To determine the temperatures at which this compound begins to lose mass and to quantify this loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).[10]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an inert alumina or platinum crucible.[13] A smaller sample size minimizes thermal gradients and reduces the risk of energetic events damaging the instrument.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[14]

-

Temperature Program:

-

Data Acquisition: Continuously record the sample mass, sample temperature, and program temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (T_onset) is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[17][18] It is used to detect thermal events such as melting, crystallization, and exothermic decompositions.[18]

Objective: To identify the melting point and detect any exothermic (heat-releasing) events that indicate decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure gold-plated steel pan. Sealing the pan prevents mass loss due to evaporation before decomposition, ensuring that the observed heat flow is due to thermal transitions.[15]

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C (or a temperature just beyond the final decomposition seen in TGA) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow versus temperature.

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting.

-

Identify exothermic peaks, which indicate energy-releasing decomposition events.[15] The onset temperature and the integrated area of the exotherm (enthalpy of decomposition, ΔH_d) are critical safety parameters.

-

Predicted Decomposition Pathways and Mechanisms

Based on the structural analysis, three primary decomposition pathways can be postulated. These pathways are not mutually exclusive and may occur concurrently or sequentially.

Pathway A: C-NO₂ Bond Homolysis

This is often the dominant pathway for nitroaromatic compounds at high temperatures.[3][4]

-

Initiation: The process begins with the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule, to form an aryl radical and nitrogen dioxide (NO₂).

-

Propagation/Termination: The highly reactive aryl radical can then undergo a variety of subsequent reactions, such as hydrogen abstraction from other molecules or dimerization. The released NO₂ is also highly reactive.

Pathway B: C-Br Bond Homolysis

Cleavage of the C-Br bond is another plausible initiation step, particularly given the high temperatures involved in thermal decomposition.

-

Initiation: The aryl-bromine bond breaks, yielding a different aryl radical (nitrophenyl ether radical) and a bromine radical (Br•).

-

Propagation: The bromine radical is an aggressive radical scavenger and can abstract hydrogen atoms from the butoxy side chain, initiating a new set of decomposition reactions and potentially producing hydrogen bromide (HBr).

Pathway C: Ether Linkage and Side-Chain Degradation

This pathway involves the fragmentation of the butoxy group. While less likely as an initial step, it becomes significant as temperature increases or as a result of attack by radicals generated from Pathways A and B.

-

Initiation: Cleavage can occur at the Ar-O bond or the O-Butyl bond. Alternatively, hydrogen abstraction from the butyl chain by other radicals can initiate fragmentation.

-

Propagation: This leads to the formation of smaller, volatile organic fragments (e.g., butene, butane) and a bromonitrophenoxy radical.

Data Interpretation and Reporting

The data from TGA and DSC should be synthesized to provide a comprehensive thermal profile.

| Parameter | Technique | Expected Result for this compound | Significance |

| Melting Point (T_m) | DSC | Endothermic peak | Defines the transition from solid to liquid phase. |

| Decomposition Onset (T_onset) | TGA | First significant mass loss (>2-5%) | The temperature at which decomposition begins. A key parameter for defining maximum safe operating temperature.[15] |

| Decomposition Onset (T_exo) | DSC | Onset of the first major exotherm | The temperature at which decomposition becomes self-heating. A critical safety indicator. |

| Mass Loss Steps | TGA | One or more distinct steps in the TGA curve | Each step corresponds to the loss of a specific fragment (e.g., NO₂, Br, butoxy group). The % mass loss can be compared to the molecular weight of possible leaving groups. |

| Enthalpy of Decomposition (ΔH_d) | DSC | Area under the exothermic peak(s) (J/g) | Quantifies the amount of energy released. Higher values indicate a greater potential for a violent runaway reaction. |

Table 2: Summary of Key Analytical Parameters and Their Interpretation.

Safety Considerations and Hazard Management

The thermal decomposition of halogenated nitroaromatic compounds presents significant hazards.[19][20]

-

Gas Evolution: Decomposition is expected to produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[21] All thermal analyses must be conducted in a well-ventilated area, preferably with the instrument exhaust vented to a fume hood.

-

Exothermic Reaction: The decomposition is likely to be highly exothermic.[2] Runaway reactions can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[1] Always use small sample sizes (mg scale) for initial thermal analysis.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[22]

-

Spill and Waste Management: Spills should be contained with an inert absorbent material.[23] All waste containing the compound should be treated as hazardous halogenated organic waste and disposed of according to institutional and regulatory guidelines.[20]

Conclusion

This guide outlines a scientifically rigorous approach for characterizing the thermal stability and decomposition of this compound. By employing standard thermal analysis techniques like TGA and DSC, and interpreting the results within the context of fundamental chemical principles, researchers can determine critical safety parameters, such as the onset temperature of decomposition and the associated energy release. The proposed decomposition pathways—initiated primarily by C-NO₂ or C-Br bond cleavage—provide a theoretical framework for understanding the potential decomposition products and associated hazards. This information is essential for ensuring the safe handling, storage, and use of this compound in any research or development setting.

References

-

Investigation of thermal decomposition of nitrobenzene: An energetic material. (n.d.). OSTI.GOV. [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

Jeremić, D., et al. (2015). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

-

Gustin, J. L. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

-

Sekirin, V. A., et al. (1986). Kinetics of thermocatalytic decomposition of nitrobenzene. OSTI.GOV. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

LibreTexts. (2023). Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

-

Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520–2525. [Link]

-

Altarawneh, M., et al. (2016). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 569–570, 1344–1356. [Link]

-

Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 540–546. [Link]

-

Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 67(1), 105–116. [Link]

-

Separation of Melting and Decomposition using High Heating Rates. (n.d.). METTLER TOLEDO. [Link]

-

Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. [Link]

-

Thermogravimetric Analysis. (n.d.). University of Utah. [Link]

-

Liu, H., et al. (2021). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Environmental Science & Technology, 55(2), 1184–1193. [Link]

-

Ye, S., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1450. [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus+ DatapointLabs. [Link]

-

Condit, P. C., & Haynor, R. L. (1951). Thermal Decomposition of Nitroxylene and Nitrobenzene. Industrial & Engineering Chemistry, 43(11), 2627–2634. [Link]

-

Nitrobenzene SOP: Safety & Handling Procedures. (n.d.). Studylib. [Link]

-

Altarawneh, M., et al. (2016). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. [Link]

-

Differential scanning calorimetry. (2024). Wikipedia. [Link]

-

Smidt, E., & Meissl, K. (2007). The application of differential scanning calorimetry (DSC) to evaluate the quality of compost organic matter. ResearchGate. [Link]

-

Singh, J., et al. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

-

Denisov, E. T., & Shestakov, A. F. (2011). Dissociation energies (D i ) of the C-H bonds in ethers calculated from the kinetic data. ResearchGate. [Link]

-

Thermogravimetric analysis. (2024). Wikipedia. [Link]

-

Nitrobenzene - Incident management. (2024). GOV.UK. [Link]

-

Nitrobenzene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

-

LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

-

McCarthy, E., & O'Brien, K. (1975). Pyrolysis of nitrobenzene. The Journal of Organic Chemistry, 40(18), 2654–2656. [Link]

-

Bond dissociation energy. (2024). Wikipedia. [Link]

-

Lide, D. R. (Ed.). (2003). CRC Handbook of Chemistry and Physics (84th ed.). CRC Press. [Link]

-

Bond Energies. (n.d.). Michigan State University Chemistry. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

-

LibreTexts. (2025). Bond Energies. Chemistry LibreTexts. [Link]

-

Brill, T. B. (1994). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

-

2-Bromo-4-ethoxy-1-nitrobenzene. (n.d.). PubChem. [Link]

Sources

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. DSpace [repository.kaust.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. Bond Energies [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. epfl.ch [epfl.ch]

- 14. etamu.edu [etamu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 22. nj.gov [nj.gov]

- 23. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Solubility of 2-Bromo-1-butoxy-4-nitrobenzene in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-butoxy-4-nitrobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework based on fundamental chemical principles and outlines a robust experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility for process development, purification, and formulation.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the ability of a solute to form a homogeneous solution with a solvent, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes.[1] In the realm of drug discovery and development, poor aqueous solubility is a primary contributor to the failure of promising drug candidates.[2][3] Understanding the solubility of a compound in various organic solvents is equally critical for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient molecular collision and reaction.

-

Purification: Selecting appropriate solvents for techniques like recrystallization and chromatography.

-

Formulation: Developing stable and effective delivery systems for active pharmaceutical ingredients.

This guide will delve into the predicted solubility of this compound and provide a detailed methodology for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a combination of functional groups that influence its polarity and intermolecular interactions:

-

Benzene Ring: A nonpolar, hydrophobic core.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group capable of dipole-dipole interactions.

-

Bromo Group (-Br): A halogen atom that is deactivating due to its inductive effect but also capable of weak polar interactions.

-

Butoxy Group (-O(CH₂)₃CH₃): A flexible alkyl ether group that adds some nonpolar character and can act as a hydrogen bond acceptor.

The interplay of these groups results in a molecule of moderate overall polarity . Based on the principle of "like dissolves like," we can predict its solubility in various common organic solvents.[1][4]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Low to Moderate | The nonpolar butoxy chain and benzene ring will interact favorably with these solvents, but the highly polar nitro group will limit high solubility.[5] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the nitro group and the C-Br bond, while also accommodating the nonpolar regions of the molecule. DMSO is a powerful organic solvent capable of dissolving a wide range of compounds.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these alcohols can act as hydrogen bond donors to the oxygen atoms of the nitro and butoxy groups. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Aqueous | Water | Very Low / Insoluble | The large hydrophobic surface area of the benzene ring and butoxy group, combined with the lack of significant hydrogen bond donating capability, will lead to very poor solubility in water.[5][6] |

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method , which measures the concentration of a saturated solution at equilibrium.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of a different organic solvent.[1]

-

"Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[1] This is the point where the rate of dissolution equals the rate of precipitation.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter to remove all undissolved microparticulates. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

-

A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Causality and Self-Validation in the Protocol

-

Expertise in Action: The use of an excess of solid solute is a deliberate choice to ensure that the solution becomes saturated and reaches a true thermodynamic equilibrium.[7] The 24-48 hour agitation period is a field-proven timeframe for many organic compounds to reach this state.

-

Trustworthiness through Self-Validation: The protocol's integrity is maintained by critical self-validating steps. For instance, taking samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached; if the measured concentrations are consistent, it validates the equilibration time. The use of a fine-pore filter (0.22 µm) is a self-validating measure to ensure only the dissolved solute is being quantified.

Logical Relationships in Solubility Assessment

The process of assessing the solubility of a new compound follows a logical progression from prediction to empirical validation.

Caption: Logical Flow of Solubility Assessment.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Chem LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Semantic Scholar. (n.d.). [Development of solubility screening methods in drug discovery].

- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene.

- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents.

- Thermo Fisher Scientific. (2014, November 10). SAFETY DATA SHEET.

Sources

Early Synthetic Routes to 2-Bromo-1-butoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-butoxy-4-nitrobenzene is a substituted aromatic ether that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal chemistry and materials science. The specific arrangement of the bromo, butoxy, and nitro groups on the benzene ring provides a versatile scaffold for further chemical modifications. This guide provides an in-depth analysis of the early and foundational synthetic strategies for obtaining this compound, with a focus on the Williamson ether synthesis. Understanding these routes is crucial for optimizing reaction conditions and developing novel analogs.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and historically significant method for preparing this compound is the Williamson ether synthesis.[1][2] This robust and versatile SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][3][4] In the context of our target molecule, this translates to the reaction of a bromonitrophenoxide ion with a butyl halide.[5]

Mechanistic Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism.[1] The reaction is initiated by the deprotonation of a phenol, in this case, 2-bromo-4-nitrophenol, to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then attacks the primary alkyl halide (e.g., 1-bromobutane), displacing the halide and forming the ether linkage.

Several factors influence the efficiency of this reaction:

-

Nature of the Alkyl Halide: Primary alkyl halides are ideal for this reaction as they are most susceptible to SN2 attack.[1][2] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[2][6]

-

Strength of the Nucleophile: The electron-withdrawing nitro group on the aromatic ring can influence the nucleophilicity of the phenoxide. However, its presence is often necessary for the desired final product structure.

-

Leaving Group: Bromides and iodides are excellent leaving groups, facilitating the substitution reaction.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are often used to promote SN2 reactions.[6]

Strategic Variations in Synthesis

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound, both culminating in a Williamson ether synthesis step.

Route A: Bromination followed by Etherification

This is the most direct and commonly employed route. It involves the initial synthesis of 2-bromo-4-nitrophenol, which is then O-alkylated with a butyl halide.

Caption: Synthetic pathway starting with bromination of 4-nitrophenol.

Route B: Nitration of a Pre-functionalized Benzene Ring

An alternative, though often less direct, approach involves the nitration of a bromo-butoxy benzene precursor. The directing effects of the bromo and butoxy groups are critical in this pathway to achieve the desired isomer.

Caption: Synthetic pathway involving nitration as a key step.

Experimental Protocols

Route A: Synthesis via 2-Bromo-4-nitrophenol

This is generally the more efficient and versatile route.

Step 1: Synthesis of 2-Bromo-4-nitrophenol

The synthesis of the key intermediate, 2-bromo-4-nitrophenol, can be achieved by the direct bromination of 4-nitrophenol.

Protocol:

-

Dissolve 4-nitrophenol in glacial acetic acid in a round-bottomed flask equipped with a stirrer and a dropping funnel.[5]

-

Prepare a solution of bromine in glacial acetic acid.

-

Add the bromine solution dropwise to the 4-nitrophenol solution at room temperature with constant stirring over a period of several hours.[5]

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Gently warm the reaction mixture on a steam bath to approximately 85°C for about an hour to drive off excess bromine.[5]

-

Cool the mixture and add cold water to precipitate the product.

-

Collect the pale yellow crystalline product by filtration, wash with 50% aqueous acetic acid, followed by a thorough washing with water.[5]

-

Dry the product in an oven at a temperature between 40-60°C.

| Reagent/Solvent | Molar Ratio (to 4-nitrophenol) | Notes |

| 4-Nitrophenol | 1 | Starting material. |

| Bromine | ~2.35 | Slight excess to ensure complete reaction. |

| Glacial Acetic Acid | Solvent | --- |

Reported yields for this step are typically high, in the range of 96-98%.[5]

Step 2: Williamson Ether Synthesis of this compound

Protocol:

-

In a reaction vessel, dissolve the synthesized 2-bromo-4-nitrophenol in a suitable polar aprotic solvent such as DMF.

-

Add a base, such as potassium carbonate, to the solution to deprotonate the phenol and form the phenoxide.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture with stirring to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

-

Collect the solid by filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

| Reagent/Solvent | Molar Ratio (to 2-bromo-4-nitrophenol) | Notes |

| 2-Bromo-4-nitrophenol | 1 | Starting material. |

| 1-Bromobutane | ~1.1 | Slight excess. |

| Potassium Carbonate | ~1.5-2.0 | Base for deprotonation. |

| DMF | Solvent | --- |

Route B: Synthesis via Nitration of 1-Bromo-4-butoxybenzene

This route is less common due to potential isomer formation during the nitration step. The directing effects of the substituents must be carefully considered.

Step 1: Synthesis of 1-Bromo-4-butoxybenzene

This can be achieved via a Friedel-Crafts alkylation of bromobenzene with butanol in the presence of an acid catalyst, or more reliably via a Williamson ether synthesis starting from 4-bromophenol.

Step 2: Nitration of 1-Bromo-4-butoxybenzene

Protocol:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add 1-bromo-4-butoxybenzene to the cold acid mixture with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified time.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain this compound. The separation of potential isomers may be required.

Comparative Analysis of Routes

| Feature | Route A | Route B |

| Regiocontrol | Excellent; unambiguous placement of the butoxy group. | Can lead to a mixture of isomers during nitration. |

| Efficiency | Generally higher yields and easier purification. | Potentially lower yields due to isomer separation. |

| Starting Materials | Readily available 4-nitrophenol. | Requires synthesis of 1-bromo-4-butoxybenzene. |

| Overall Recommendation | Preferred route for its directness and high regioselectivity. | A viable alternative but requires careful control of nitration conditions. |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process starting with the bromination of 4-nitrophenol, followed by a Williamson ether synthesis with 1-bromobutane. This approach offers excellent control over the regiochemistry and typically results in high yields. While alternative routes involving the nitration of a pre-functionalized benzene ring are possible, they often present challenges in controlling isomer formation. For researchers and professionals in drug development, the robustness and predictability of the Williamson ether synthesis make it the superior early synthetic route to this valuable chemical intermediate.

References

- Brainly. (2024, April 3). Design a synthesis of 2-bromo-1-butyl-4-nitrobenzene from benzene.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

chemeurope.com. Williamson ether synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

"quantum chemical calculations for 2-Bromo-1-butoxy-4-nitrobenzene"

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Bromo-1-butoxy-4-nitrobenzene